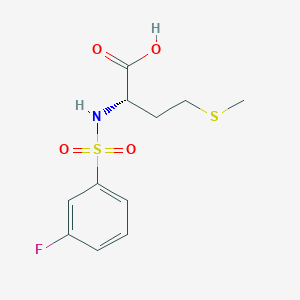
((3-Fluorophenyl)sulfonyl)-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3-Fluorophenyl)sulfonyl)-L-methionine: is a derivative of methionine, an essential amino acid. This compound is characterized by the presence of a 3-fluorophenyl group attached to a sulfonyl moiety, which is further linked to the L-methionine backbone. The unique structural features of this compound make it a subject of interest in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Fluorophenyl)sulfonyl)-L-methionine typically involves the sulfonylation of L-methionine with a 3-fluorophenyl sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: ((3-Fluorophenyl)sulfonyl)-L-methionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom in the 3-fluorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: ((3-Fluorophenyl)sulfonyl)-L-methionine is used as a building block in organic synthesis.
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. Its incorporation into peptides and proteins can help elucidate the role of specific amino acids in biological processes.
Medicine: this compound has potential therapeutic applications. It is investigated for its role in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of ((3-Fluorophenyl)sulfonyl)-L-methionine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The fluorine atom enhances the compound’s binding affinity and specificity for its targets, making it a valuable tool in drug design .
Comparison with Similar Compounds
- ((3-Fluorophenyl)sulfonyl)-L-alanine
- ((3-Fluorophenyl)sulfonyl)-L-valine
- ((3-Fluorophenyl)sulfonyl)-L-leucine
Comparison: While all these compounds share the 3-fluorophenyl sulfonyl group, their differences lie in the amino acid backbone. ((3-Fluorophenyl)sulfonyl)-L-methionine is unique due to the presence of the methionine side chain, which contains a sulfur atom.
Properties
Molecular Formula |
C11H14FNO4S2 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(2S)-2-[(3-fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C11H14FNO4S2/c1-18-6-5-10(11(14)15)13-19(16,17)9-4-2-3-8(12)7-9/h2-4,7,10,13H,5-6H2,1H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
JSCJJJQGBXDCBO-JTQLQIEISA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


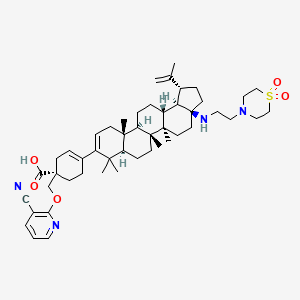

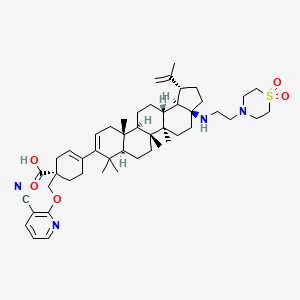
![N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide](/img/structure/B12392851.png)
![(2R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12392861.png)
![N-{[4-({[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanyl}methyl)phenyl]methyl}glycinamide](/img/structure/B12392862.png)
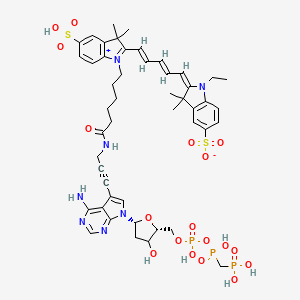
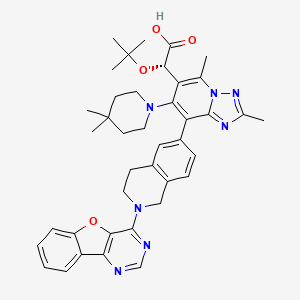
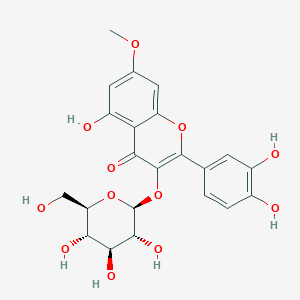
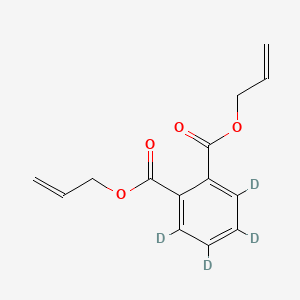

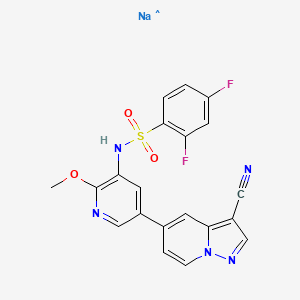
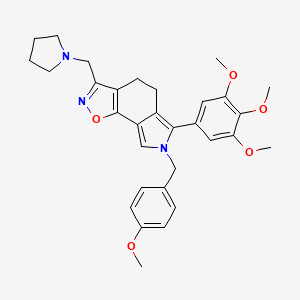
![(E,6R)-2-methyl-6-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B12392895.png)
